1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Description
This compound features a hybrid heterocyclic architecture:
- Core: A [1,2,4]triazolo[4,3-b]pyridazine ring fused to a 1,4-diazepane moiety.
- Substituents: A 3-methylthiophen-2-yl group linked via a propan-1-one chain.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-14-7-12-26-15(14)3-6-18(25)23-9-2-8-22(10-11-23)17-5-4-16-20-19-13-24(16)21-17/h4-5,7,12-13H,2-3,6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCDGQFGJRERMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one typically involves multi-step organic synthesis
Preparation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Formation of Diazepane Ring: The diazepane ring is introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Attachment of Thiophene Moiety: The final step involves coupling the thiophene derivative with the intermediate compound, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine and diazepane moieties may interact with biological macromolecules, altering their function and leading to therapeutic effects. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives (Compounds 7, 9)
3-Phenyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-one (3a)
- Core Structure: Triazolo-oxazinone fused ring .
- Key Differences: Oxazinone ring replaces the diazepane in the target compound. A phenyl group is directly attached to the triazole, differing from the methylthiophene substituent.
- Synthetic Pathway : Synthesized via chloroacetyl chloride-mediated coupling, contrasting with the multi-step synthesis implied for the target compound .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Core Structure : Triazolo-thiadiazole with pyrazole .
- Key Differences: Thiadiazole replaces pyridazine/diazepane in the target. A 4-methoxyphenyl group on pyrazole contrasts with the methylthiophene-propanone chain.
Data Table: Structural and Functional Comparison
Key Research Insights
- Structural Stability : The target compound’s diazepane-pyridazine core may confer greater rigidity compared to isomerization-prone pyrazolo-triazolo-pyrimidines .
- Biological Potential: Analogues like triazolo-thiadiazoles demonstrate that fused triazole systems with lipophilic substituents (e.g., methylthiophene) are promising for enzyme-targeted drug design .
- Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the triazolo-pyridazine core, akin to methods used for triazolo-oxazinones .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Triazole ring formation : Reacting pyridazine derivatives with hydrazine or its analogs under reflux conditions in ethanol or dimethylformamide (DMF) .
- Coupling reactions : Introducing the 3-methylthiophen-2-yl moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to isolate the final product .
Key reagents include thionyl chloride for chlorination and catalysts like triethylamine for coupling steps .
Basic: How is the compound’s structure confirmed post-synthesis?
Answer:
Structural confirmation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks. For example, the 3-methylthiophene protons appear as distinct doublets (δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ peak at m/z ~468.2) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, though suitable crystals may require slow evaporation from DMSO/water .
Basic: What solvents and catalysts optimize its synthesis?
Answer:
- Solvents : Ethanol (for reflux), DMF (for coupling), and chloroform (for chlorination) .
- Catalysts : Triethylamine for nucleophilic substitutions, palladium catalysts (e.g., Pd(PPh₃)₄) for cross-couplings .
- Reaction conditions : Temperatures of 80–110°C and inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or triazole moieties .
Advanced: How to address low yields in diazepane-triazole coupling steps?
Answer:
Low yields often stem from steric hindrance or intermediate instability. Mitigation strategies include:
- Temperature modulation : Lowering reaction temperatures to reduce side reactions (e.g., <60°C) .
- Protecting groups : Temporarily blocking reactive sites (e.g., Boc-protected amines) to direct coupling .
- Alternate catalysts : Using PdCl₂(dppf) for improved cross-coupling efficiency .
Advanced: How to design assays for evaluating its biological activity?
Answer:
- Molecular docking : Screen against targets like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity .
- In vitro assays :
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ determination .
- Antimicrobial : Broth microdilution for MIC values against S. aureus or E. coli .
- Dose-response curves : Use GraphPad Prism® to analyze EC₅₀ and Hill coefficients .
Advanced: How to resolve contradictory spectral data (e.g., NMR vs. MS)?
Answer:
- 2D NMR techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing triazole vs. pyridazine signals) .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen environments .
- HRMS-MS/MS : Fragment ions (e.g., loss of C₃H₆S from thiophene) validate structural motifs .
Advanced: How to evaluate structure-activity relationships (SAR) with analogs?
Answer:
- Derivatization : Synthesize analogs with substituent variations (e.g., replacing 3-methylthiophene with phenyl or furan) .
- Pharmacophore mapping : Use Schrödinger’s Phase® to identify critical hydrogen bond acceptors (e.g., triazole N-atoms) .
- Free-Wilson analysis : Statistically correlate substituent changes with bioactivity trends .
Advanced: What computational methods predict its biological targets?
Answer:
- Molecular docking : AutoDock Vina® or Glide® to screen against target libraries (e.g., kinase or GPCR databases) .
- MD simulations : GROMACS® to assess binding stability (e.g., RMSD <2 Å over 100 ns) .
- QSAR modeling : Build regression models using descriptors like logP and polar surface area .
Advanced: How to analyze its stability under varying pH and temperature?
Answer:
- Forced degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C indicates thermal stability) .
- Light exposure tests : Use ICH Q1B guidelines to assess photostability .
Advanced: How to reconcile discrepancies in reported bioactivity data?
Answer:
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) across studies .
- Dose standardization : Normalize data to molar concentrations (µM) to control for purity differences .
- Structural analogs : Test shared derivatives (e.g., triazolo-pyridazines with piperazine substituents) to isolate activity drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
